4-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
4-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
129813-57-6
VCID:
VC0160486
InChI:
InChI=1S/C51H65N13O11S/c1-76-21-19-39(59-44(68)35(52)22-30-13-15-33(65)16-14-30)47(71)61-38(17-18-43(66)67)46(70)63-41(25-32-27-55-28-58-32)49(73)62-40(23-29-8-3-2-4-9-29)48(72)60-37(12-7-20-56-51(53)54)45(69)64-42(50(74)75)24-31-26-57-36-11-6-5-10-34(31)36/h2-6,8-11,13-16,26-28,35,37-42,57,65H,7,12,17-25,52H2,1H3,(H,55,58)(H,59,68)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,69)(H,66,67)(H,74,75)(H4,53,54,56)
SMILES:
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N
Molecular Formula:
C51H65N13O11S
Molecular Weight:
1068.2 g/mol
4-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 129813-57-6
Main Products
VCID: VC0160486
Molecular Formula: C51H65N13O11S
Molecular Weight: 1068.2 g/mol
CAS No. | 129813-57-6 |
---|---|
Product Name | 4-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Molecular Formula | C51H65N13O11S |
Molecular Weight | 1068.2 g/mol |
IUPAC Name | 4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C51H65N13O11S/c1-76-21-19-39(59-44(68)35(52)22-30-13-15-33(65)16-14-30)47(71)61-38(17-18-43(66)67)46(70)63-41(25-32-27-55-28-58-32)49(73)62-40(23-29-8-3-2-4-9-29)48(72)60-37(12-7-20-56-51(53)54)45(69)64-42(50(74)75)24-31-26-57-36-11-6-5-10-34(31)36/h2-6,8-11,13-16,26-28,35,37-42,57,65H,7,12,17-25,52H2,1H3,(H,55,58)(H,59,68)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,69)(H,66,67)(H,74,75)(H4,53,54,56) |
Standard InChIKey | LABZPEAYQTYYEF-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Canonical SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Sequence | YMEHFRW |
PubChem Compound | 4168166 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume